

# Application Note: Comprehensive Analytical Characterization of 6-Bromo-2-methoxyquinazoline

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 6-Bromo-2-methoxyquinazoline

Cat. No.: B1504076

[Get Quote](#)

## Introduction and Scientific Context

**6-Bromo-2-methoxyquinazoline** is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The quinazoline scaffold is a core structural motif in numerous pharmacologically active molecules, including approved drugs for cancer therapy.<sup>[1][2]</sup> The presence of a bromine atom at the 6-position provides a versatile handle for further functionalization via cross-coupling reactions, while the 2-methoxy group influences the electronic properties and potential receptor interactions of derivative compounds.

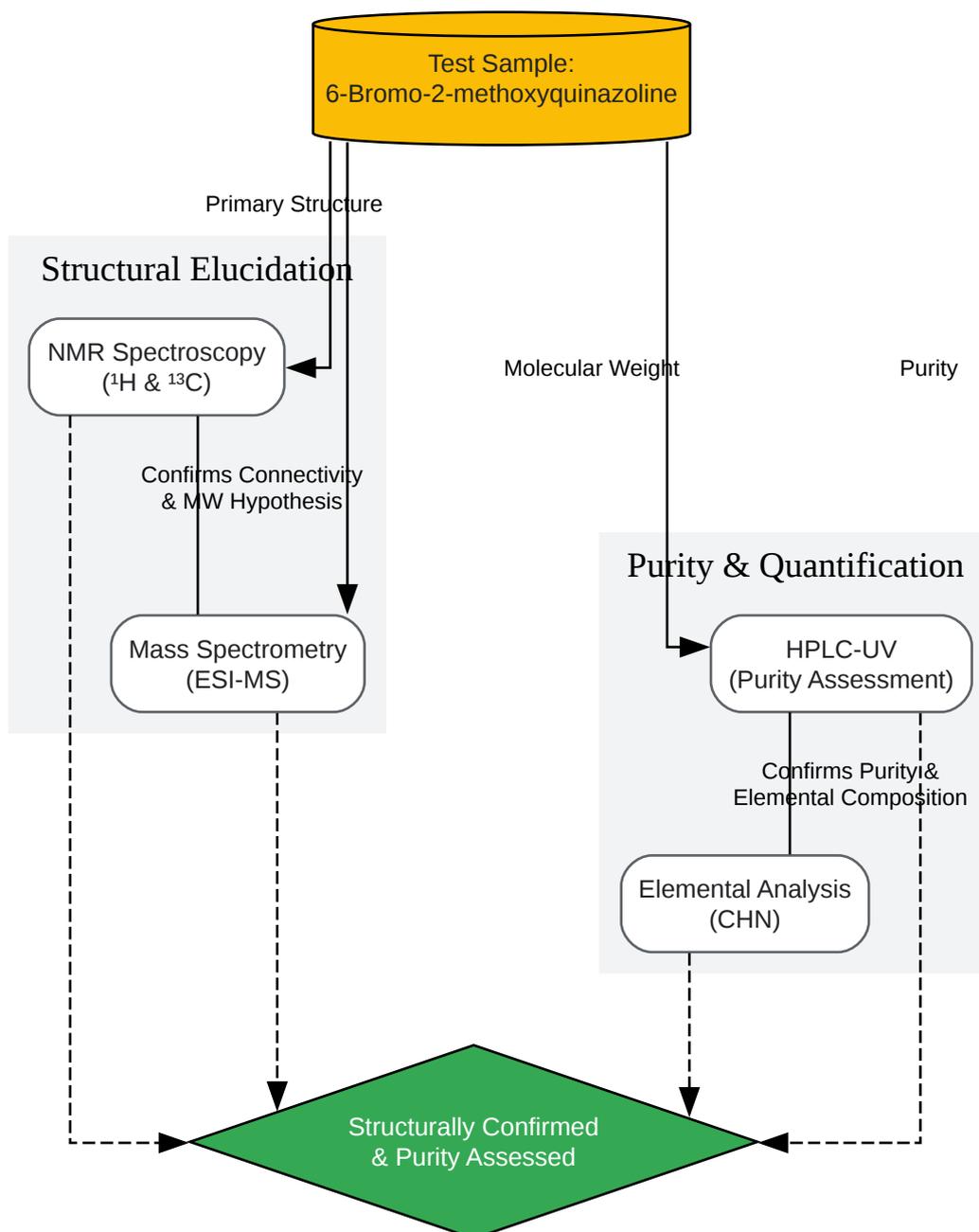
Given its role as a critical intermediate, verifying the identity, purity, and structural integrity of **6-Bromo-2-methoxyquinazoline** is paramount. An impurity or misidentification at this stage can have cascading negative effects on downstream synthetic steps, biological assays, and the overall trajectory of a research program. This guide outlines a multi-technique analytical approach, grounded in established principles, to provide a comprehensive and trustworthy characterization of this molecule.

## Physicochemical Properties Summary

Property	Value	Source
Chemical Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub> O	Calculated
Molecular Weight	239.07 g/mol	Calculated
Monoisotopic Mass	237.97453 Da	Calculated
CAS Number	1260785-32-7	ECHEMI[3]
Appearance	Off-white to light yellow solid (typical)	Generic Observation

## Integrated Analytical Workflow

A robust characterization relies not on a single technique, but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a self-validating system. The logical flow begins with establishing the chemical structure and molecular weight, followed by a quantitative assessment of purity.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for the characterization of **6-Bromo-2-methoxyquinazoline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. It probes the magnetic properties of atomic nuclei (primarily  $^1\text{H}$  and  $^{13}\text{C}$ ), providing detailed information about the chemical environment, proximity, and coupling of

atoms.[1] For **6-Bromo-2-methoxyquinazoline**, NMR confirms the presence of the quinazoline core, the methoxy group, the bromine substitution pattern, and the relative positions of all protons.

## Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

- **Sample Preparation:** Accurately weigh 5-10 mg of the **6-Bromo-2-methoxyquinazoline** sample and dissolve it in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
  - **Causality:**  $\text{CDCl}_3$  is a standard solvent for many organic molecules, offering good solubility and a clean spectral window. The deuterium lock signal is essential for the spectrometer's stability.
- **Internal Standard:** Add a small drop of Tetramethylsilane (TMS) to the NMR tube. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.
- **Instrumentation:** Use a 400 MHz (or higher) NMR spectrometer for data acquisition.
  - **Causality:** Higher field strengths provide better signal dispersion and resolution, which is critical for unambiguously assigning protons in the complex aromatic region.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon spectrum. As  $^{13}\text{C}$  has a low natural abundance, more scans (~1024 or more) are typically required. A proton-decoupled experiment is standard to ensure each unique carbon appears as a single line.

## Data Interpretation and Expected Results

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):

- ~4.15 ppm (singlet, 3H): This signal corresponds to the three equivalent protons of the methoxy ( $-\text{OCH}_3$ ) group. Its singlet nature indicates no adjacent protons.
- ~7.60 - 8.20 ppm (multiplets, 4H): This region contains the signals for the four protons on the quinazoline ring system. Based on known structures of 6-bromoquinazolines, the following assignments can be predicted:[1][4]

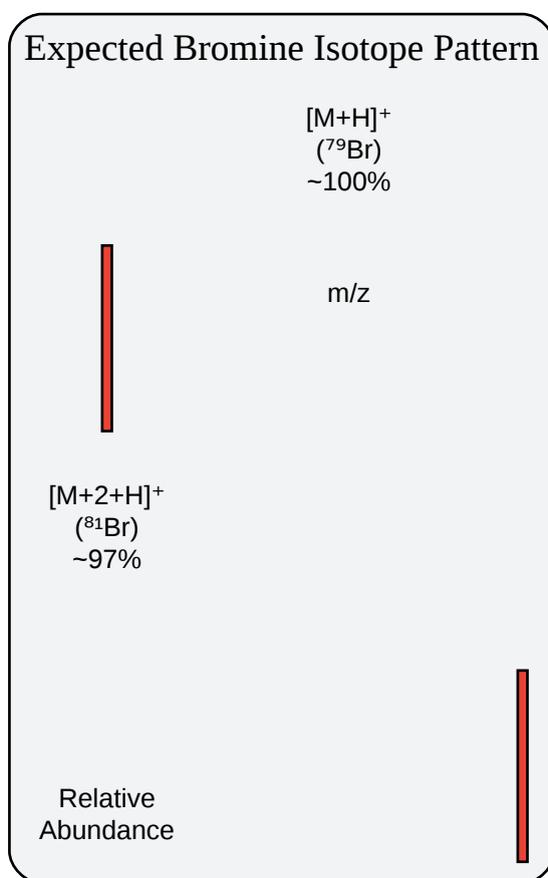
- One proton will appear as a doublet, corresponding to the proton adjacent to the bromine-substituted carbon.
- Another proton will appear as a doublet of doublets, due to coupling with two different neighboring protons.
- A third proton will appear as a distinct singlet or a narrow doublet, characteristic of its specific position on the heterocyclic ring.
- The fourth aromatic proton will also exhibit a distinct splitting pattern based on its neighbors. Precise assignment requires advanced 2D NMR techniques (like COSY and HSQC) but the presence of four distinct signals in this region is a key indicator of the core structure.

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):

- ~55 ppm: The signal for the methoxy (-OCH<sub>3</sub>) carbon.
- ~115 - 165 ppm: This region will contain nine distinct signals corresponding to the nine carbons of the quinazoline ring system. Carbons directly attached to heteroatoms (N, O) will be further downfield. The carbon bearing the bromine atom (C-6) will also have a characteristic shift.

## Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. For this application, Electrospray Ionization (ESI) is an ideal soft ionization technique that typically produces the protonated molecular ion  $[M+H]^+$  with minimal fragmentation.[2] The primary goal is to confirm the molecular weight of the compound. A key confirmatory feature for **6-Bromo-2-methoxyquinazoline** is the distinctive isotopic signature of bromine.[5]



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [[rjpbpr.com](https://www.rjpbpr.com/)]
- 3. [echemi.com](https://www.echemi.com/) [[echemi.com](https://www.echemi.com/)]

- 4. [jocpr.com](https://jocpr.com) [[jocpr.com](https://jocpr.com)]
- 5. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- To cite this document: BenchChem. [Application Note: Comprehensive Analytical Characterization of 6-Bromo-2-methoxyquinazoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1504076#analytical-methods-for-the-characterization-of-6-bromo-2-methoxyquinazoline>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)